1-Bromo-3-[(E)-2-bromovinyl]benzene
Description
1-Bromo-3-[(E)-2-bromovinyl]benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the meta position and an (E)-configured 2-bromovinyl group. This compound is of interest in organic synthesis due to its dual reactive sites (bromine substituents on both the aromatic ring and the vinyl group), enabling applications in cross-coupling reactions and polymer chemistry.
Properties
Molecular Formula |
C8H6Br2 |
|---|---|
Molecular Weight |
261.94 g/mol |
IUPAC Name |
1-bromo-3-(2-bromoethenyl)benzene |
InChI |
InChI=1S/C8H6Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-6H |
InChI Key |
YMTNXAURZFGPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-[(E)-2-bromovinyl]benzene can be synthesized through several methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the bromination of 3-vinylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds through the formation of a bromonium ion intermediate, followed by the addition of the bromine atom to the vinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-[(E)-2-bromovinyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3-ethylbenzene derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: 3-Hydroxy-1-bromobenzene or 3-Amino-1-bromobenzene.
Oxidation: 3-Bromo-2-formylbenzene or 3-Bromo-2-carboxybenzene.
Reduction: 3-Ethylbenzene.
Scientific Research Applications
1-Bromo-3-[(E)-2-bromovinyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(E)-2-bromovinyl]benzene involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, disrupting normal cellular functions.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table highlights key structural and electronic distinctions between 1-Bromo-3-[(E)-2-bromovinyl]benzene and related compounds:
Key Observations :
- Electronic Effects: The dual bromine substituents in the target compound enhance its electron-withdrawing character compared to mono-brominated analogs like (E)-(2-bromovinyl)benzene. This increases its electrophilicity, favoring reactions such as Suzuki-Miyaura couplings .
- Steric Considerations : The meta-substitution pattern minimizes steric hindrance between the bromine and vinyl groups, unlike ortho-substituted derivatives (e.g., 1-Bromo-2-[(E)-2-nitroethenyl]benzene), where proximity may limit reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
